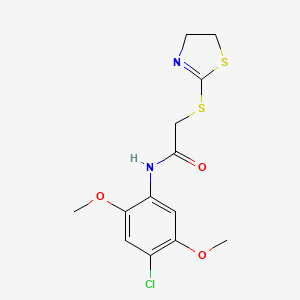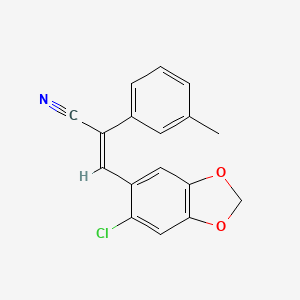
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile, also known as CBN, is a chemical compound that belongs to the class of cannabinoids. It is a derivative of the cannabis plant, and it has been found to possess several therapeutic properties. The compound has gained significant attention in recent years due to its potential use in the treatment of various medical conditions.
作用机制
The exact mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile is not fully understood. However, it is believed to interact with the endocannabinoid system (ECS), which is a complex network of receptors and enzymes that regulate various physiological processes. This compound is thought to bind to the CB1 and CB2 receptors, which are found throughout the body and brain. This binding activity is believed to modulate the release of neurotransmitters and regulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. It has also been found to have sedative effects, which make it a potential treatment option for sleep disorders. This compound has also been found to have anxiolytic effects, which make it a potential treatment option for anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile in lab experiments is its availability. The compound can be synthesized relatively easily, and it is readily available for research purposes. Another advantage is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for the research and development of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the exploration of its potential use in the treatment of various medical conditions. Further research is needed to determine the safety and efficacy of this compound in humans. Additionally, more research is needed to understand the precise mechanism of action of the compound and its interactions with the ECS.
合成方法
The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile involves several steps, starting with the extraction of the cannabis plant material. The extracted material is then purified and subjected to a series of chemical reactions to produce the final product. One of the most common methods of synthesizing this compound involves the oxidation of tetrahydrocannabinol (THC) under acidic conditions. This method produces this compound as a byproduct.
科学研究应用
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile has been found to possess several therapeutic properties, including anti-inflammatory, analgesic, and anti-convulsant effects. It has also been found to be effective in the treatment of sleep disorders, anxiety, and depression. The compound has been studied extensively in animal models, and the results have been promising. However, more research is needed to determine the safety and efficacy of this compound in humans.
属性
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-3-2-4-12(5-11)14(9-19)6-13-7-16-17(8-15(13)18)21-10-20-16/h2-8H,10H2,1H3/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUFTRULSIATIP-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5353708.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5353715.png)
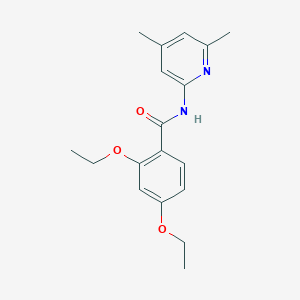
![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol](/img/structure/B5353728.png)
![1-cyclopentyl-4-(3-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5353731.png)
![4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5353739.png)
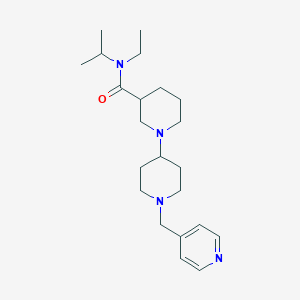
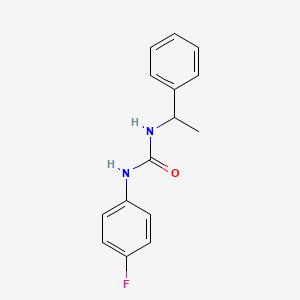
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5353756.png)
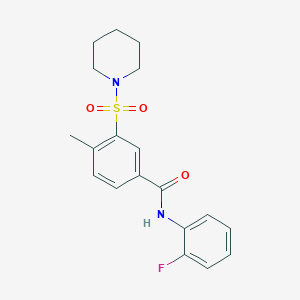
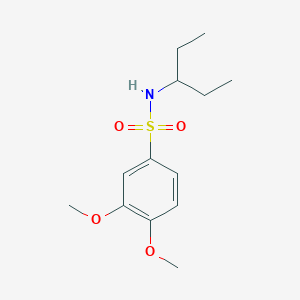
![2-{1-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5353772.png)
